5'-Hydroxypiroxicam Hydrochloride 5'-Hydroxypiroxicam Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18558068
InChI: InChI=1S/C15H13N3O5S.ClH/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23;/h2-8,19-20H,1H3,(H,16,17,21);1H
SMILES:
Molecular Formula: C15H14ClN3O5S
Molecular Weight: 383.8 g/mol

5'-Hydroxypiroxicam Hydrochloride

CAS No.:

Cat. No.: VC18558068

Molecular Formula: C15H14ClN3O5S

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

5'-Hydroxypiroxicam Hydrochloride -

Specification

Molecular Formula C15H14ClN3O5S
Molecular Weight 383.8 g/mol
IUPAC Name 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H13N3O5S.ClH/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23;/h2-8,19-20H,1H3,(H,16,17,21);1H
Standard InChI Key IQJMXCNVCXLKBD-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₅H₁₃N₃O₅S·ClH and a molecular weight of 383.8 g/mol . Its IUPAC name is 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide hydrochloride. Key structural features include:

  • A benzothiazine core with a methyl group at position 2.

  • A hydroxylated pyridine ring at position 5'.

  • A hydrochloride salt formation enhancing solubility for analytical applications .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₃N₃O₅S·ClH
Molecular Weight383.8 g/mol
SMILESCN1C(=C(O)c2ccccc2S1(=O)=O)C(=O)Nc3ccc(O)cn3.Cl
InChI KeyIQJMXCNVCXLKBD-UHFFFAOYSA-N

Spectral and Analytical Data

  • UV-Vis Spectroscopy: Exhibits absorption maxima indicative of conjugated aromatic systems.

  • Mass Spectrometry: Parent ion peaks at m/z 347.3 (free base) and 383.8 (hydrochloride) .

  • NMR: Characteristic signals for the benzothiazine ring (δ 2.1 ppm for methyl, δ 7.3–8.2 ppm for aromatic protons) .

Synthesis and Manufacturing

Synthetic Pathways

5'-Hydroxypiroxicam Hydrochloride is typically synthesized via:

  • Hydroxylation of Piroxicam: Enzymatic or chemical oxidation introduces a hydroxyl group at the 5' position of the pyridine ring.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, improving stability and solubility .

Table 2: Synthesis Optimization Parameters

ParameterConditionYield
Reaction Time6–12 hours (reflux)85–92%
Solvent SystemHydrochloric acid/water
PurificationRecrystallization (acetone)Purity >99%

Industrial Production

Pharmacological Profile

Metabolic Role

5'-Hydroxypiroxicam is a primary metabolite of piroxicam, formed via hepatic cytochrome P450 (CYP2C9)-mediated oxidation. Unlike piroxicam, it exhibits reduced cyclooxygenase (COX) inhibition, contributing minimally to anti-inflammatory effects but serving as a biomarker for drug monitoring .

Pharmacokinetics

  • Half-Life: Shorter than piroxicam (~12 hours vs. 50 hours).

  • Excretion: Renal elimination accounts for 60–70% of the metabolite .

Table 3: Comparative Pharmacokinetics

ParameterPiroxicam5'-Hydroxypiroxicam
Bioavailability80–100%Not applicable
Protein Binding99%95%
COX-1 IC₅₀0.001 μM>10 μM

Applications in Research and Industry

Analytical Standards

  • Quality Control: Used in HPLC and LC-MS/MS to quantify piroxicam and its metabolites in biological matrices .

  • Metabolite Studies: Essential for elucidating piroxicam’s metabolic pathways and drug-drug interactions .

Future Research Directions

  • Metabolite Activity: Investigate potential off-target effects in long-term piroxicam therapy.

  • Synthetic Modifications: Explore derivatives for enhanced analytical utility or novel therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator